molecular formula C13H11BrClNO5S B2873857 methyl 4-bromo-1-[(5-chloro-2-methoxyphenyl)sulfonyl]-1H-pyrrole-2-carboxylate CAS No. 861208-19-7

methyl 4-bromo-1-[(5-chloro-2-methoxyphenyl)sulfonyl]-1H-pyrrole-2-carboxylate

Cat. No. B2873857
CAS RN: 861208-19-7
M. Wt: 408.65
InChI Key: CXGXHJAHIOLDCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-bromo-1-[(5-chloro-2-methoxyphenyl)sulfonyl]-1H-pyrrole-2-carboxylate is a chemical compound that has gained attention in the scientific research community due to its potential applications in the field of medicine. This compound is a pyrrole derivative that has been synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments. In

Scientific Research Applications

Anticancer Research

Pyrrole derivatives, including our compound of interest, have been identified as potential anticancer agents. They are explored for their efficacy in treating various cancers such as leukemia, lymphoma, and myelofibrosis. The sulfonyl and carboxylate groups in the compound may contribute to its ability to inhibit cancer cell growth .

Anti-inflammatory Agents

The pyrrole ring system is known to be a scaffold for anti-inflammatory drugs. Compounds like methyl 4-bromo-1-[(5-chloro-2-methoxyphenyl)sulfonyl]-1H-pyrrole-2-carboxylate can be investigated for their potential to reduce inflammation, particularly in conditions like arthritis .

Antibacterial and Antifungal Applications

Research into pyrrole derivatives also extends to their antibacterial and antifungal properties. The structural components of the compound, such as the bromo and sulfonyl groups, might be responsible for disrupting bacterial and fungal cell walls, leading to their death .

Antiprotozoal and Antimalarial Activity

The compound’s potential antiprotozoal and antimalarial activities are significant, given the ongoing need for new treatments against protozoan parasites. Its chemical structure could interfere with the life cycle of these parasites, offering a new avenue for drug development .

Design and Synthesis of Bioactive Heterocycles

Methyl 4-bromo-1-[(5-chloro-2-methoxyphenyl)sulfonyl]-1H-pyrrole-2-carboxylate serves as a key intermediate in the design and synthesis of bioactive heterocycles. These heterocycles are crucial for developing new drugs with improved pharmacological profiles .

Material Science Applications

While not traditionally associated with material science, organic compounds like our subject compound can contribute to the development of organic semiconductors, sensors, and other materials that require specific electronic or photonic properties. The pyrrole ring, in particular, is a component in many conductive polymers .

Mechanism of Action

Target of Action

Similar compounds have been shown to target proteins such as the extracellular signal-regulated kinase 2/mitogen-activated protein kinase 1 (erk2) and the fibroblast growth factor receptor 2 (fgfr2) in the context of cancer .

Biochemical Pathways

The compound is likely involved in the Suzuki–Miyaura (SM) cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction. This reaction involves the oxidative addition of formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

properties

IUPAC Name

methyl 4-bromo-1-(5-chloro-2-methoxyphenyl)sulfonylpyrrole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrClNO5S/c1-20-11-4-3-9(15)6-12(11)22(18,19)16-7-8(14)5-10(16)13(17)21-2/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXGXHJAHIOLDCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)S(=O)(=O)N2C=C(C=C2C(=O)OC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrClNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 4-bromo-1-[(5-chloro-2-methoxyphenyl)sulfonyl]-1H-pyrrole-2-carboxylate

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